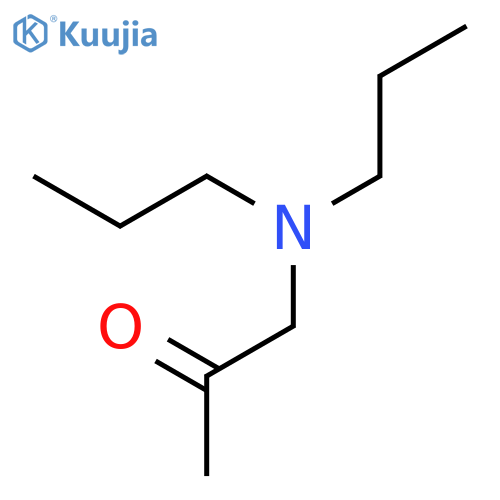Cas no 54151-35-8 (1-Dipropylamino-2-propanone)

1-Dipropylamino-2-propanone structure
商品名:1-Dipropylamino-2-propanone
1-Dipropylamino-2-propanone 化学的及び物理的性質
名前と識別子
-
- 2-Propanone,1-(dipropylamino)-
- 1-(dipropylamino)propan-2-one
- 1-DIPROPYLAMINO-2-PROPANONE
- 1-(dipropylamino)-2-propanone
- 1-(dipropylamino)acetone
- AC1L6F8O
- AC1Q2XQ4
- AC1Q5CIZ
- AGN-PC-0CLJHL
- Dipropyl-acetonyl-amin
- Dipropylaminoaceton
- dipropylamino-acetone
- NSC156084
- UYQNICYZJVAOAV-UHFFFAOYSA-N
- 1-dipropylamino-propan-2-one
- SCHEMBL2672346
- AKOS005188292
- 54151-35-8
- N,N-dipropylaminoacetone
- NSC-156084
- DTXSID70303015
- 1-Dipropylamino-2-propanone
-
- インチ: InChI=1S/C9H19NO/c1-4-6-10(7-5-2)8-9(3)11/h4-8H2,1-3H3
- InChIKey: UYQNICYZJVAOAV-UHFFFAOYSA-N
- ほほえんだ: CCCN(CCC)CC(=O)C
計算された属性
- せいみつぶんしりょう: 157.14677
- どういたいしつりょう: 157.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 6
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 20.3Ų
じっけんとくせい
- PSA: 20.31
- LogP: 1.69740
1-Dipropylamino-2-propanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D495853-250mg |
1-Dipropylamino-2-propanone |
54151-35-8 | 250mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D495853-2.5g |
1-Dipropylamino-2-propanone |
54151-35-8 | 2.5g |
$ 365.00 | 2022-06-05 | ||
| TRC | D495853-500mg |
1-Dipropylamino-2-propanone |
54151-35-8 | 500mg |
$ 95.00 | 2022-06-05 |
1-Dipropylamino-2-propanone 関連文献
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
54151-35-8 (1-Dipropylamino-2-propanone) 関連製品
- 15364-56-4(1-(Dimethylamino)-2-propanone)
- 1620-14-0(Diethylaminoacetone)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
